2-Pyrrolidinemethanol, 2-methyl-, (S)-
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Overview
Description
Mechanism of Action
Target of Action
It is known to be a chiral building block used for the synthesis of chiral organic compounds .
Mode of Action
The compound reveals binucleophilic character and can be anchored to phthalonitrile derivative from both nitrogen and oxygen atoms . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis .
Biochemical Pathways
It is utilized in the synthesis of chiral organic compounds, indicating its role in various biochemical synthesis pathways .
Result of Action
Its use as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis suggests that it plays a crucial role in the formation of chiral organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 2-methyl-, (S)- typically involves the reduction of the corresponding pyrrolidine derivative. One common method is the reduction of 2-methyl-2-pyrrolidinone using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of 2-Pyrrolidinemethanol, 2-methyl-, (S)- may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinemethanol, 2-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chiral alcohols, ketones, and substituted pyrrolidine derivatives .
Scientific Research Applications
2-Pyrrolidinemethanol, 2-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block and chiral auxiliary in the synthesis of complex organic molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-(Hydroxymethyl)pyrrolidine: Another chiral building block used in similar applications.
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: A related compound with a similar structure but different functional groups.
Uniqueness
2-Pyrrolidinemethanol, 2-methyl-, (S)- is unique due to its specific chiral configuration and the presence of the hydroxyl group, which makes it highly versatile in asymmetric synthesis and catalysis .
Properties
IUPAC Name |
[(2S)-2-methylpyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOWRJDUPYOCEU-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115512-58-8 |
Source
|
Record name | [(2S)-2-methylpyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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